molecular formula C18H28N2O2 B12989240 6,7-Dimethoxy-2-(2-(piperidin-2-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-2-(2-(piperidin-2-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12989240
M. Wt: 304.4 g/mol
InChI Key: MGIRUSIMQIDEBV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(2-(piperidin-2-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-(2-(piperidin-2-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Piperidine Moiety: This step involves the alkylation of the isoquinoline core with a piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the formation of fully saturated tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products

The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(2-(piperidin-2-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: A parent compound with similar structural features.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the piperidine moiety but shares the methoxy groups.

    2-(2-(Piperidin-2-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methoxy groups.

Uniqueness

6,7-Dimethoxy-2-(2-(piperidin-2-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy groups and the piperidine moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

6,7-dimethoxy-2-(2-piperidin-2-ylethyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C18H28N2O2/c1-21-17-11-14-6-9-20(13-15(14)12-18(17)22-2)10-7-16-5-3-4-8-19-16/h11-12,16,19H,3-10,13H2,1-2H3

InChI Key

MGIRUSIMQIDEBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3CCCCN3)OC

Origin of Product

United States

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